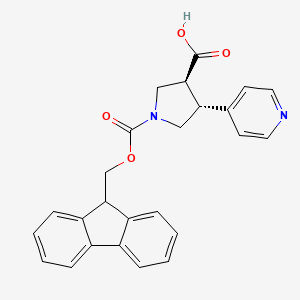

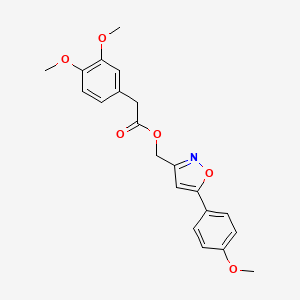

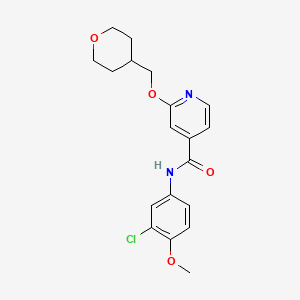

1-(2,4-dichlorophenyl)-4-(3-thienyl)-1H-pyrazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,4-dichlorophenyl)-4-(3-thienyl)-1H-pyrazol-5-amine, commonly known as DCTP, is a synthetic compound of the pyrazole family. It is a colorless, crystalline solid, with a melting point of approximately 150°C. DCTP has been widely studied in the past few decades due to its various applications in scientific research. It has been used in a variety of laboratory experiments, including as a substrate for enzyme assays, as a ligand for protein-protein interactions, and as a tool for studying the structure and function of proteins.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Researchers have developed various methods to synthesize pyrazole derivatives, including "1-(2,4-dichlorophenyl)-4-(3-thienyl)-1H-pyrazol-5-amine", focusing on optimizing reaction conditions to improve yields and purity. For instance, a study by Sakya and Rast (2003) highlights the nucleophilic substitution reactions of chloro pyrazoles with amine nucleophiles under mild conditions, showcasing a methodology that could potentially be applied to synthesize derivatives of the mentioned compound with high yields S. Sakya, B. Rast, 2003. Similarly, the work by Shaabani et al. (2009) demonstrates the synthesis of fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives through a one-pot four-component reaction, which may offer insights into novel synthetic pathways for the target compound A. Shaabani et al., 2009.

Potential Applications

The structural and functional versatility of pyrazole derivatives, including "this compound", allows for their exploration in various scientific applications:

Material Science

The electronic and structural properties of pyrazole derivatives make them suitable for application in material science, especially in the development of organic semiconductors and photovoltaic materials. Research by Zeng et al. (2020) on enhancing the performance of organic solar cells using pyrazole-based compounds underscores the potential of such derivatives in improving energy conversion efficiency in photovoltaic devices M. Zeng et al., 2020.

Pharmacological Research

While the initial request excluded drug-related information, it's worth noting that pyrazole derivatives have been the focus of pharmacological research due to their diverse biological activities. This aspect, although not directly related to "this compound", highlights the broad potential of such compounds in contributing to the development of new therapeutic agents.

Catalysis

The chemical structure of pyrazole derivatives suggests their utility as ligands in catalytic systems. Studies on palladium-catalyzed reactions, for instance, have explored the use of pyrazole-based ligands in enhancing reaction efficiencies and selectivities, indicating potential research avenues for the compound A. Togni et al., 1996.

Propriétés

IUPAC Name |

2-(2,4-dichlorophenyl)-4-thiophen-3-ylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3S/c14-9-1-2-12(11(15)5-9)18-13(16)10(6-17-18)8-3-4-19-7-8/h1-7H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYBJZCJLZTESV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C(=C(C=N2)C3=CSC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2766705.png)

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2766710.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2766711.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2766721.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2766722.png)